molecular formula C11H12O4 B6601414 1-[2,4-dihydroxy-6-(prop-2-en-1-yloxy)phenyl]ethan-1-one CAS No. 76609-35-3

1-[2,4-dihydroxy-6-(prop-2-en-1-yloxy)phenyl]ethan-1-one

Cat. No.: B6601414
CAS No.: 76609-35-3
M. Wt: 208.21 g/mol
InChI Key: COTVMJKXLPSRMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2,4-dihydroxy-6-(prop-2-en-1-yloxy)phenyl]ethan-1-one is an organic compound that belongs to the class of phenolic compounds It is characterized by the presence of hydroxyl groups and an allyloxy group attached to a phenyl ring, along with a ketone functional group

Properties

IUPAC Name

1-(2,4-dihydroxy-6-prop-2-enoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-3-4-15-10-6-8(13)5-9(14)11(10)7(2)12/h3,5-6,13-14H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTVMJKXLPSRMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1OCC=C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2,4-dihydroxy-6-(prop-2-en-1-yloxy)phenyl]ethan-1-one typically involves the following steps:

Chemical Reactions Analysis

1-[2,4-dihydroxy-6-(prop-2-en-1-yloxy)phenyl]ethan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Mechanism of Action

The mechanism of action of 1-[2,4-dihydroxy-6-(prop-2-en-1-yloxy)phenyl]ethan-1-one involves its interaction with various molecular targets:

Comparison with Similar Compounds

1-[2,4-dihydroxy-6-(prop-2-en-1-yloxy)phenyl]ethan-1-one can be compared with other phenolic compounds, such as:

The uniqueness of 1-[2,4-dihydroxy-6-(prop-2-en-1-yloxy)phenyl]ethan-1-one lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.